6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid, also known as FK 838, is a novel compound classified as a non-xanthine adenosine A1 receptor antagonist. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, particularly in the modulation of adenosine receptor activity, which is crucial in several physiological processes.
The compound was first identified through research focused on synthesizing new substituted pyridazinones, which aimed to explore their pharmacological properties. Studies have demonstrated its efficacy as an antagonist for the adenosine A1 receptor, indicating its potential use in treating conditions such as hypertension and other cardiovascular diseases .
FK 838 falls under the category of pyridazine derivatives and is specifically noted for its activity as an adenosine receptor antagonist. This classification highlights its role in pharmacology and medicinal chemistry, particularly in the context of drug development targeting purinergic signaling pathways .
The synthesis of 6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid involves several key steps:
The molecular structure of FK 838 features a complex arrangement that includes a pyridazine core fused with a phenylpyrazolo moiety. The structural formula can be represented as follows:
Key structural data includes:
FK 838 participates in various chemical reactions typical for its class, primarily involving interactions at the adenosine receptors. It acts competitively against agonists at the A1 receptor sites, effectively blocking their action.
In vitro studies have shown that FK 838 can inhibit the binding of adenosine agonists, demonstrating its potential as a therapeutic agent in modulating receptor activity .
The mechanism of action for FK 838 involves:
Data from pharmacological studies indicate that this mechanism may contribute to beneficial effects such as vasodilation and improved cardiac output .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize its physical and chemical properties .
FK 838 has potential applications in:
The compound's nomenclature follows systematic IUPAC conventions reflecting its complex polycyclic structure and functional groups. The primary systematic name identifies the core pyridazinone ring system connected to the pyrazolopyridine scaffold and the aliphatic carboxylic acid chain.
Table 1: Systematic and Common Names of FK-838
Name Type | Designation |
---|---|
Systematic Name | 4-[6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-6H-pyridazin-1-yl]butanoic acid |
Pharmaceutical Code | FK-838 |
CAS Registry | 131185-37-0 |
Other Synonyms | 6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid; |
3-[2-(3-Carboxypropyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine; | |
CHEMBL292917; SCHEMBL2641189; BDBM50079654; DTXSID60156936; L004106 |
The diversity in naming reflects indexing across major chemical databases (PubChem, ChEMBL, DrugBank) and research literature. The synonym "FK-838" specifically originates from its pharmacological development as a potent diuretic agent targeting adenosine receptors [2] [3].
The compound possesses the molecular formula C₂₁H₁₈N₄O₃, indicating significant unsaturation characteristic of fused polyaromatic systems.
Table 2: Molecular Properties of FK-838
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₈N₄O₃ |
Exact Monoisotopic Mass | 374.1375 g/mol |
Molecular Weight | 374.40 g/mol |
Elemental Composition | C 67.37%; H 4.85%; N 14.97%; O 12.82% |
High-resolution mass spectrometry (HRMS) would confirm the exact mass of 374.1375 Da for the [M]⁺ ion, consistent with the elemental composition. Characteristic fragment ions would likely include the loss of the carboxylic acid group ([M - CO₂]⁺ at m/z 330), cleavage between the pyridazine and butyric acid chain ([M - C₄H₇O₂]⁺ at m/z 289), and fragments derived from the 2-phenylpyrazolopyridine core (m/z 220, 195, 167). Tandem MS/MS analysis would provide definitive fragmentation pathways for structural verification [1] [3].
No experimental crystallographic data for FK-838 was found within the available sources. However, its conformational behavior can be inferred from related heterocyclic systems. Key features impacting conformation include:
The canonical SMILES representation is:C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN(C(=O)C=C4)CCCC(=O)O
[3].This linear notation precisely encodes:
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2
). C4=NN(C(=O)C=C4)
). CCCC(=O)O
) connecting N1 of the pyridazinone to the terminal carboxylate. Computational modeling reveals critical electronic and steric features:
Table 3: Key Computational Descriptors for FK-838
Computational Parameter | Predicted Value/Range | Significance |
---|---|---|
Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN(C(=O)C=C4)CCCC(=O)O | Unique molecular structure encoding |
Topological Polar Surface Area (TPSA) | ~90 Ų | Indicator of membrane permeability |
Calculated LogP (cLogP) | ~2.8 | Moderate lipophilicity |
Carboxylic Acid pKa | ~4.2 | Predominantly ionized at pH 7.4 |
HOMO Energy | ~ -6.2 eV | Electron-donating capacity |
LUMO Energy | ~ -1.8 eV | Electron-accepting capacity |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1